molecular formula C10H9F6NO B1602206 2-(4-Amino-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 1992-09-2

2-(4-Amino-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B1602206
CAS No.: 1992-09-2
M. Wt: 273.17 g/mol
InChI Key: BBKBZCHWYBHANQ-UHFFFAOYSA-N
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Description

2-(4-Amino-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a hexafluoropropanol group, which imparts distinct physicochemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-amino-3-methylphenol with hexafluoropropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different substituents.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of advanced materials with specific physicochemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s hexafluoropropanol group can interact with various enzymes and receptors, modulating their activity. Additionally, the amino group can form hydrogen bonds with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methylphenol: Shares the amino and methyl groups but lacks the hexafluoropropanol moiety.

    2-Amino-5-hydroxytoluene: Similar structure with hydroxyl and amino groups but different substitution pattern.

    4-Hydroxy-2-methylaniline: Contains hydroxyl and methyl groups but lacks fluorine atoms.

Uniqueness

2-(4-Amino-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoropropanol group, which imparts distinct physicochemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(4-amino-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6NO/c1-5-4-6(2-3-7(5)17)8(18,9(11,12)13)10(14,15)16/h2-4,18H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKBZCHWYBHANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561133
Record name 2-(4-Amino-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1992-09-2
Record name 2-(4-Amino-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Amino-3-methylphenyl)perfluoroisopropanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Amino-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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2-(4-Amino-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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2-(4-Amino-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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2-(4-Amino-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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2-(4-Amino-3-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

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